![molecular formula C10H2N4 B1203176 1,2,4,5-Tetracyanobenzene CAS No. 712-74-3](/img/structure/B1203176.png)
1,2,4,5-Tetracyanobenzene
Overview
Description
Synthesis Analysis
1,2,4,5-Tetracyanobenzene has been synthesized through the reaction of 1,3,5-tribromo- or 1,2,4,5-tetrabromobenzene with trimethylstannyl sodium, leading to polystannylated benzene derivatives. These compounds were then converted with mercuric chloride to yield tris- and tetrakis(chloromercurio)benzenes (Rot et al., 2000).
Molecular Structure Analysis
The molecular structure of 1,2,4,5-tetracyanobenzene has been determined through gas-phase electron diffraction and theoretical calculations. It features an elongation of the aromatic ring along the (H)C•••C(H) axis, angular deformation of the benzene ring, and lengthening of the (NC)C—C(CN) bonds, with specific bond lengths and angles detailed in the study (Schultz et al., 1999).
Chemical Reactions and Properties
Chemical reactions involving 1,2,4,5-tetracyanobenzene include its use in forming complexes with other molecules, such as hexamethylbenzene, where it participates in charge-transfer interactions, indicating its utility in studying molecular interactions and structures (Niimura et al., 1968).
Physical Properties Analysis
The spectroscopic characterization of 1,2,4,5-tetracyanobenzene has revealed its vibrational levels in the electronic ground and first excited states, highlighting the Franck–Condon activity in its symmetric modes. These insights are crucial for understanding the physical properties and behavior of this compound under various conditions (Chakraborty & Wategaonkar, 2008).
Chemical Properties Analysis
The chemical properties of 1,2,4,5-tetracyanobenzene have been explored through its reactions and the formation of complexes, demonstrating its versatility in forming stable structures with metals and other organic molecules. Its ability to engage in charge-transfer interactions and form coordination compounds highlights its chemical reactivity and potential applications in materials science (Kezilebieke et al., 2014).
Scientific Research Applications
Molecular Structure Analysis : Schultz et al. (1999) investigated the molecular structure of 1,2,4,5-tetracyanobenzene using gas-phase electron diffraction and ab initio calculations, revealing details about the elongation of the aromatic ring and angular deformation of the benzene ring (Schultz et al., 1999).
Crystal Structure in Complexes : The crystal structure of a complex formed between hexamethylbenzene and 1,2,4,5-tetracyanobenzene was determined by X-rays, showing how the molecules stack in infinite columns along the c-axis (Niimura et al., 1968).
Electron Donor-Acceptor Complex Analysis : Masuhara et al. (1973) studied the electronic structure of some 1,2,4,5-tetracyanobenzene complexes in the lowest excited singlet state, indicating that these complexes have a polar electronic structure in their fluorescent state (Masuhara et al., 1973).
Photocatalysis : Bloom et al. (2014) demonstrated the use of 1,2,4,5-tetracyanobenzene in the photocatalyzed oxidation of benzylic compounds, providing a metal-free and mild route for synthesizing benzylic fluorides (Bloom et al., 2014).
Fluorescence Studies in Micellar Solutions : Masuhara et al. (1979) explored CT complexes of 1,2,4,5-tetracyanobenzene formed in micellar solutions, observing effects on ionic photodissociation and fluorescence spectra (Masuhara et al., 1979).
Polymer Coatings Synthesis : Bannehr et al. (1981) reported on the in situ gas phase reaction of 1,2,4,5-tetracyanobenzene with metal sheets, leading to the formation of polymeric phthalocyanine coatings (Bannehr et al., 1981).
Surface Chemistry in Nanomaterial Synthesis : Kezilebieke et al. (2014) conducted a study on the self-assembly of 1,2,4,5-tetracyanobenzene molecules and Fe atoms on an Au(111) surface, providing insights into the synthesis of organic nanomaterials (Kezilebieke et al., 2014).
Spectroscopic Characterization : Chakraborty et al. (2008) characterized the vibrational levels of 1,2,4,5-tetracyanobenzene, offering insights into its electronic ground and excited states (Chakraborty et al., 2008).
Safety And Hazards
1,2,4,5-Tetracyanobenzene is classified as Acute toxicity - Category 2, Oral Acute toxicity - Category 3, Dermal Acute toxicity - Category 3, Inhalation . It is fatal if swallowed, toxic in contact with skin or if inhaled . It is advised to avoid breathing dust, wash skin thoroughly after handling, do not eat, drink or smoke when using this product, use only outdoors or in a well-ventilated area, and wear protective gloves/protective clothing .
Future Directions
Three new thorium-based MOFs based on 1,2,4,5-tetrakis (4-carboxyphenyl)benzene (H4TCPB) were obtained under a similar reaction system (metal salt, ligand, solvent, and acid are the same). Th (IV) forms the central unit of the MOFs in mononuclear and binuclear clusters, respectively . The lattice-selective doping of Pe (Pe = perylene) or TCNB (TCNB = 1,2,4,5-tetracyanobenzene) molecules on the Py-TFP surface resulted from both the molecular size match/mismatch and the distribution of the intermolecular hydrogen bonds .
properties
IUPAC Name |
benzene-1,2,4,5-tetracarbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H2N4/c11-3-7-1-8(4-12)10(6-14)2-9(7)5-13/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAAXSAZENACQBT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1C#N)C#N)C#N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H2N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
28264-23-5 | |
Record name | 1,2,4,5-Benzenetetracarbonitrile, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=28264-23-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID00221399 | |
Record name | 1,2,4,5-Tetracyanobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00221399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,4,5-Tetracyanobenzene | |
CAS RN |
712-74-3 | |
Record name | 1,2,4,5-Benzenetetracarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=712-74-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2,4,5-Tetracyanobenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000712743 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2,4,5-Tetracyanobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00221399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2,4,5-Tetracyanobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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